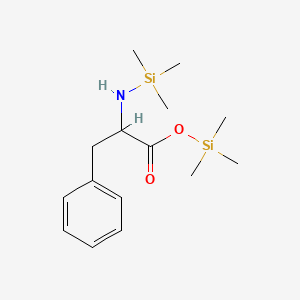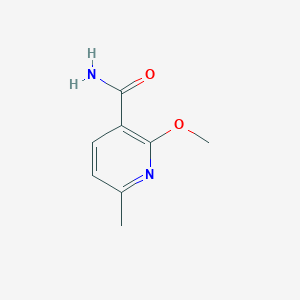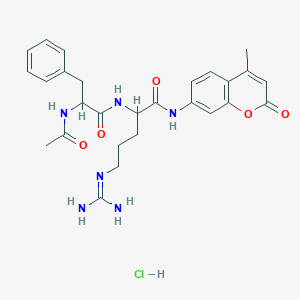
Ac-DL-Phe-DL-Arg-AMC.HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ac-DL-Phe-DL-Arg-AMC.HCl, also known as Acetyl-DL-Phenylalanine-DL-Arginine-7-amido-4-methylcoumarin hydrochloride, is a synthetic peptide substrate used extensively in biochemical research. This compound is particularly valuable for its role in enzymatic assays, where it serves as a fluorogenic substrate. Upon enzymatic cleavage, it releases a fluorescent product, making it a useful tool for studying enzyme kinetics and activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-DL-Phenylalanine-DL-Arginine-7-amido-4-methylcoumarin hydrochloride typically involves the following steps:
Protection of Amino Groups: The amino groups of phenylalanine and arginine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected amino acids are coupled with 7-amido-4-methylcoumarin using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired peptide.
Acetylation: The N-terminal amino group is acetylated using acetic anhydride.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of Acetyl-DL-Phenylalanine-DL-Arginine-7-amido-4-methylcoumarin hydrochloride follows similar steps but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Hydrolysis: The compound undergoes hydrolysis in the presence of specific enzymes, leading to the release of 7-amido-4-methylcoumarin, which is fluorescent.
Oxidation and Reduction: While the compound itself is stable under normal conditions, its derivatives may undergo oxidation or reduction reactions depending on the functional groups present.
Substitution: The peptide can participate in substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Enzymatic Hydrolysis: Enzymes such as trypsin, chymotrypsin, and other proteases are commonly used.
Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or other reducing agents may be employed for reduction reactions.
Major Products Formed
7-amido-4-methylcoumarin: The primary product formed upon enzymatic cleavage, which is highly fluorescent and used for detection purposes.
科学研究应用
Chemistry
In chemistry, Acetyl-DL-Phenylalanine-DL-Arginine-7-amido-4-methylcoumarin hydrochloride is used as a model substrate to study enzyme kinetics and mechanisms. It helps in understanding the catalytic activity of various proteases and peptidases.
Biology
In biological research, this compound is used to investigate the activity of enzymes involved in protein degradation and processing. It is particularly useful in studying the function of proteases in cellular processes.
Medicine
In medical research, Acetyl-DL-Phenylalanine-DL-Arginine-7-amido-4-methylcoumarin hydrochloride is employed in diagnostic assays to detect enzyme deficiencies or abnormalities. It is also used in drug development to screen for potential inhibitors of proteases.
Industry
In the industrial sector, this compound is used in the quality control of enzyme preparations and in the development of enzyme-based assays for various applications, including food and beverage testing.
作用机制
The mechanism of action of Acetyl-DL-Phenylalanine-DL-Arginine-7-amido-4-methylcoumarin hydrochloride involves its cleavage by specific proteases. The peptide bond between the arginine and 7-amido-4-methylcoumarin is hydrolyzed, releasing the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be measured to determine the activity of the enzyme.
Molecular Targets and Pathways
The primary molecular targets are proteases such as trypsin, chymotrypsin, and other serine proteases. The pathways involved include protein degradation and processing pathways, where these enzymes play a crucial role.
相似化合物的比较
Similar Compounds
Z-Phe-Arg-AMC: Another fluorogenic substrate used for similar purposes but with different protecting groups.
Boc-Phe-Arg-AMC: Similar in structure but with a different N-terminal protecting group.
Ac-Phe-Arg-AMC: A variant with a different stereochemistry.
Uniqueness
Acetyl-DL-Phenylalanine-DL-Arginine-7-amido-4-methylcoumarin hydrochloride is unique due to its specific combination of amino acids and the acetyl protecting group, which provides distinct properties in terms of stability and reactivity. Its use of DL-forms of amino acids also distinguishes it from other similar compounds that may use only L-forms.
This compound’s versatility and specificity make it a valuable tool in various fields of scientific research, providing insights into enzyme activity and aiding in the development of diagnostic and therapeutic applications.
属性
分子式 |
C27H33ClN6O5 |
|---|---|
分子量 |
557.0 g/mol |
IUPAC 名称 |
2-[(2-acetamido-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride |
InChI |
InChI=1S/C27H32N6O5.ClH/c1-16-13-24(35)38-23-15-19(10-11-20(16)23)32-25(36)21(9-6-12-30-27(28)29)33-26(37)22(31-17(2)34)14-18-7-4-3-5-8-18;/h3-5,7-8,10-11,13,15,21-22H,6,9,12,14H2,1-2H3,(H,31,34)(H,32,36)(H,33,37)(H4,28,29,30);1H |
InChI 键 |
QBIGAHSFTWJKEI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


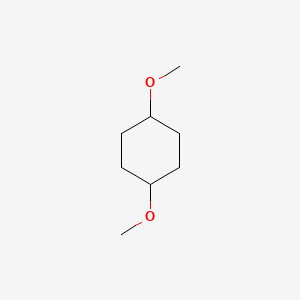
![11-[6-Carboxy-3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxyoxan-2-yl]oxy-2,5,6,10,10,14-hexamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-21-carboxylic acid](/img/structure/B12097627.png)
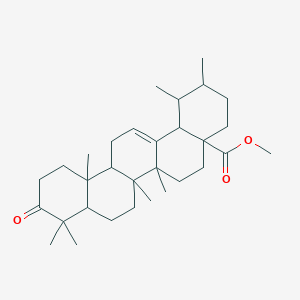
amine](/img/structure/B12097641.png)

![2-amino-N-[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B12097656.png)
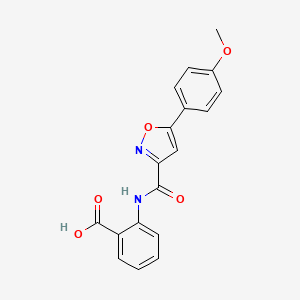
![Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate](/img/structure/B12097665.png)

![4-Amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxido-4-piperidinyl]-2-methoxybenzamide](/img/structure/B12097675.png)

